molecular formula C13H8N2O4S B14749141 Methanethione, bis(4-nitrophenyl)- CAS No. 1154-91-2

Methanethione, bis(4-nitrophenyl)-

Cat. No.: B14749141
CAS No.: 1154-91-2
M. Wt: 288.28 g/mol
InChI Key: DLQDSNSDUHKTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanethione, bis(4-nitrophenyl)- is a chemical compound with the molecular formula C13H8N2O4S It is known for its unique structure, which includes two nitrophenyl groups attached to a methanethione core

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanethione, bis(4-nitrophenyl)- can be synthesized through the reaction of 4-nitrophenyl chloride with sodium methanethionate. The reaction typically occurs in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of methanethione, bis(4-nitrophenyl)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methanethione, bis(4-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.

    Substitution: The nitrophenyl groups can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

Scientific Research Applications

Methanethione, bis(4-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methanethione, bis(4-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl groups can participate in electron transfer reactions, while the methanethione core can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanethione, bis(4-nitrophenyl)- is unique due to its specific combination of nitrophenyl groups and methanethione core, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

bis(4-nitrophenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O4S/c16-14(17)11-5-1-9(2-6-11)13(20)10-3-7-12(8-4-10)15(18)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQDSNSDUHKTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448184
Record name Methanethione, bis(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154-91-2
Record name Methanethione, bis(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.